molecular formula C15H16ClNO B2386746 N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide CAS No. 2411267-17-7

N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide

Cat. No.: B2386746
CAS No.: 2411267-17-7
M. Wt: 261.75
InChI Key: CWEMCWVLNQLVAQ-UHFFFAOYSA-N
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Description

N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide is a synthetic organic compound with the molecular formula C15H16ClNO and a molecular weight of 261.75 g/mol. This compound features a cyclobutyl ring substituted with a 4-chlorophenyl group and a but-2-ynamide moiety, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving a suitable diene and a halogenated precursor.

    Introduction of the 4-chlorophenyl group: This step often involves a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.

    Attachment of the but-2-ynamide moiety: This can be done through an amide coupling reaction, using reagents such as carbodiimides or other coupling agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amides or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding, providing insights into biological pathways and mechanisms.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide can be compared with other similar compounds, such as:

    N-[[3-(4-Fluorophenyl)cyclobutyl]methyl]but-2-ynamide: This compound features a fluorine atom instead of chlorine, which can affect its reactivity and binding properties.

    N-[[3-(4-Methylphenyl)cyclobutyl]methyl]but-2-ynamide: The presence of a methyl group instead of chlorine can influence the compound’s steric and electronic properties.

    N-[[3-(4-Bromophenyl)cyclobutyl]methyl]but-2-ynamide:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)cyclobutyl]methyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-2-3-15(18)17-10-11-8-13(9-11)12-4-6-14(16)7-5-12/h4-7,11,13H,8-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEMCWVLNQLVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CC(C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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